Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluorophenyl group and a 3-pyridinylcarbonyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Fluorophenyl Group: The piperazine core is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-fluorophenyl group.
Introduction of 3-Pyridinylcarbonyl Group: The resulting intermediate is further reacted with 3-pyridinecarboxylic acid chloride under similar conditions to introduce the 3-pyridinylcarbonyl group.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl and pyridinylcarbonyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Piperazine, 1-(2-bromophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
- Piperazine, 1-(2-methylphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
Uniqueness
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O.2ClH/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13;;/h1-7,12H,8-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULFLETWFKHPED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154387 |
Source
|
Record name | Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124444-80-0 |
Source
|
Record name | Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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